molecular formula C6H4FKO3S B12957996 Potassium P-fluorobenzenesulfonate

Potassium P-fluorobenzenesulfonate

Cat. No.: B12957996
M. Wt: 214.26 g/mol
InChI Key: PHURJEQDJVCPNR-UHFFFAOYSA-M
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Description

Potassium P-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FKO3S and a molecular weight of 214.26 g/mol . It is a potassium salt of P-fluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium P-fluorobenzenesulfonate can be synthesized through the reaction of P-fluorobenzenesulfonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where P-fluorobenzenesulfonic acid is neutralized with potassium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Potassium P-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under specific conditions to achieve the desired redox transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield P-hydroxybenzenesulfonate .

Scientific Research Applications

Potassium P-fluorobenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium P-fluorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The fluorine atom in the compound can participate in various interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Potassium P-toluenesulfonate: Similar in structure but with a methyl group instead of a fluorine atom.

    Potassium P-chlorobenzenesulfonate: Contains a chlorine atom instead of fluorine.

    Potassium P-bromobenzenesulfonate: Contains a bromine atom instead of fluorine.

Uniqueness: Potassium P-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it particularly useful in reactions requiring strong nucleophiles or electrophiles .

Properties

Molecular Formula

C6H4FKO3S

Molecular Weight

214.26 g/mol

IUPAC Name

potassium;4-fluorobenzenesulfonate

InChI

InChI=1S/C6H5FO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

PHURJEQDJVCPNR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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